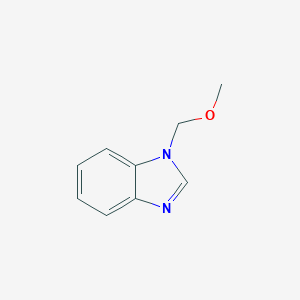

1-(甲氧甲基)苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

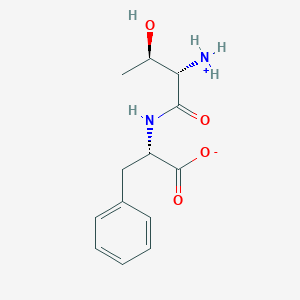

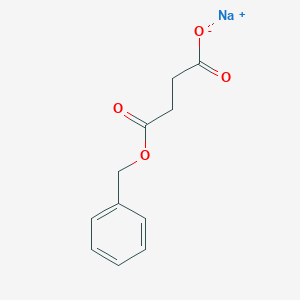

The synthesis of 1-(methoxymethyl)benzoimidazole derivatives has been explored in various studies for their potential applications in pharmacology and material science. For instance, novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives were synthesized and evaluated as antileukemic agents, with some inducing significant cell death in leukemic cells . Similarly, 2-methoxyphenyl-substituted 9-dialkylaminoethylimidazo[1,2-a]benzimidazoles were synthesized and found to exhibit a range of pharmacological properties, including antioxidant and antiarrhythmic effects . These syntheses typically involve multiple steps, including the use of FTIR, NMR, and mass spectroscopy for structural determination .

Molecular Structure Analysis

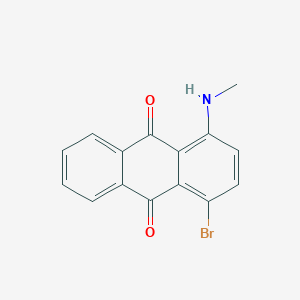

The molecular structure of 1-(methoxymethyl)benzoimidazole derivatives has been characterized using various spectroscopic techniques. For example, the crystal and molecular structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was determined using single-crystal X-ray diffraction and supported by FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy . The study also utilized DFT computations and molecular dynamics simulations to understand the intermolecular interactions and the stability of the compound .

Chemical Reactions Analysis

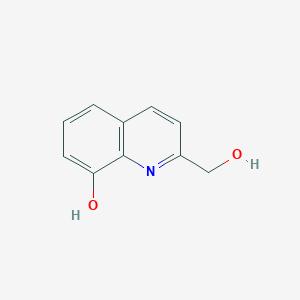

The reactivity of 1-(methoxymethyl)benzoimidazole derivatives has been investigated through different chemical reactions. For instance, the arylsulfonylation of 1-hydroxymethylbenzimidazole was studied, revealing an anomalous reaction pathway leading to deformylation and the formation of 1-arylsulfonylbenzimidazoles . Additionally, the ethylene oligomerization behavior of 2-benzoimidazol-8-ethoxyquinolines and their nickel dihalides was characterized, showing high activities towards ethylene oligomerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(methoxymethyl)benzoimidazole derivatives have been analyzed in several studies. The compound 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol was found to have an almost planar molecular structure with a dihedral angle of 6.9° between the benzimidazole plane and the methoxyphenol plane, and it forms a three-dimensional network structure through hydrogen bonding . The antioxidative activity of 2-methyl-7-(2-(1H-(2-methyl-benzoimidazole)-1-yl)ethoxy)-4′-methoxy isoflavone was also investigated, showing good free radical scavenging capacity .

科学研究应用

腐蚀抑制

已经研究了1-(甲氧甲基)苯并咪唑及其衍生物对金属腐蚀的抑制作用。例如,苯并咪唑衍生物,包括与1-(甲氧甲基)苯并咪唑相关的变体,被发现通过吸附在铁表面来抑制盐酸中铁的阴极和阳极过程,遵循Langmuir吸附等温线。这些化合物有效地抑制了铁的腐蚀,抑制剂的效果按照特定顺序增加 (Khaled, 2003)。

发光性能

苯并咪唑衍生物,包括类似于1-(甲氧甲基)苯并咪唑的化合物,已被用于合成发光化合物。基于苯并咪唑的新型环金属配体被合成,导致产生绿色发光的蓝光磷光铱配合物,具有在非掺杂电致磷光器件中潜在应用。这些化合物在固态中显示出明亮的光致发光 (Zhang et al., 2013)。

抗菌活性

一些苯并咪唑衍生物,包括类似于1-(甲氧甲基)苯并咪唑的结构,已被合成并评估其抗菌活性。这些化合物对各种微生物,如细菌和真菌,表现出显著的活性,表明它们作为抗菌剂的潜力 (Desai, Pandya, & Vaja, 2017)。

抗癌和抗病毒应用

已经探讨了1-(甲氧甲基)苯并咪唑衍生物在抗癌和抗病毒应用中的潜力。例如,改性苯并咪唑核苷被合成并针对单纯疱疹病毒1型进行了测试。其中一些化合物表现出选择性的抗单纯疱疹活性,表明它们具有潜在的治疗应用 (Kharitonova et al., 2016)。

微管聚合和抗氧化活性

设计了苯并咪唑衍生物,包括1-(甲氧甲基)苯并咪唑,以研究它们对微管聚合的影响。发现这些化合物能够减缓微管聚合并在低微摩尔浓度下体外展现出明显的抗肿瘤活性。此外,某些衍生物显示出高抗氧化能力,表明具有联合抗氧化和抗肿瘤作用 (Argirova et al., 2022)。

未来方向

属性

IUPAC Name |

1-(methoxymethyl)benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-7-11-6-10-8-4-2-3-5-9(8)11/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVBEHIUIDPEKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=NC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364236 |

Source

|

| Record name | 1-(methoxymethyl)benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methoxymethyl)benzoimidazole | |

CAS RN |

18249-98-4 |

Source

|

| Record name | 1-(methoxymethyl)benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{(E)-[(4-bromophenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B92863.png)